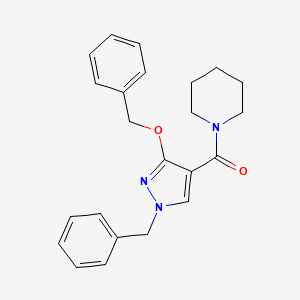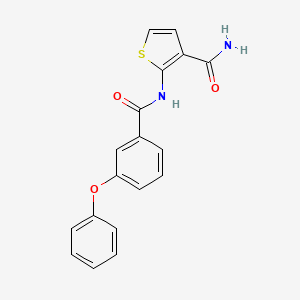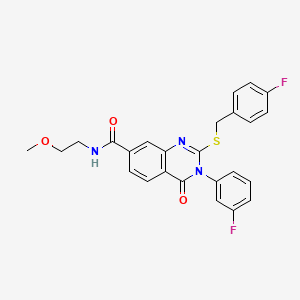
(1-benzyl-3-(benzyloxy)-1H-pyrazol-4-yl)(piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-benzyl-3-(benzyloxy)-1H-pyrazol-4-yl)(piperidin-1-yl)methanone, also known as BBP, is a novel compound that has been gaining attention in scientific research due to its potential therapeutic applications. BBP is a small molecule that has been synthesized through a multi-step process and has shown promising results in various studies.
Scientific Research Applications
(1-benzyl-3-(benzyloxy)-1H-pyrazol-4-yl)(piperidin-1-yl)methanone has shown potential therapeutic applications in various scientific research areas. It has been studied for its anticancer properties, as it has been found to inhibit the growth of cancer cells in vitro and in vivo. (1-benzyl-3-(benzyloxy)-1H-pyrazol-4-yl)(piperidin-1-yl)methanone has also been studied for its anti-inflammatory properties, as it has been found to reduce inflammation in animal models of arthritis. Additionally, (1-benzyl-3-(benzyloxy)-1H-pyrazol-4-yl)(piperidin-1-yl)methanone has been studied for its neuroprotective properties, as it has been found to protect neurons from oxidative stress and cell death.
Mechanism of Action
The mechanism of action of (1-benzyl-3-(benzyloxy)-1H-pyrazol-4-yl)(piperidin-1-yl)methanone is not fully understood, but it is believed to work through multiple pathways. (1-benzyl-3-(benzyloxy)-1H-pyrazol-4-yl)(piperidin-1-yl)methanone has been found to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in cancer cell growth and inflammation. (1-benzyl-3-(benzyloxy)-1H-pyrazol-4-yl)(piperidin-1-yl)methanone has also been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the antioxidant response and neuroprotection.
Biochemical and Physiological Effects
(1-benzyl-3-(benzyloxy)-1H-pyrazol-4-yl)(piperidin-1-yl)methanone has been found to have various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. (1-benzyl-3-(benzyloxy)-1H-pyrazol-4-yl)(piperidin-1-yl)methanone has also been found to increase the production of antioxidant enzymes, which protect cells from oxidative stress. Additionally, (1-benzyl-3-(benzyloxy)-1H-pyrazol-4-yl)(piperidin-1-yl)methanone has been found to induce apoptosis, or programmed cell death, in cancer cells.
Advantages and Limitations for Lab Experiments
(1-benzyl-3-(benzyloxy)-1H-pyrazol-4-yl)(piperidin-1-yl)methanone has several advantages for lab experiments. It has a relatively simple synthesis method and can be produced in high yields with high purity. (1-benzyl-3-(benzyloxy)-1H-pyrazol-4-yl)(piperidin-1-yl)methanone also has a low molecular weight, which makes it easy to handle and transport. However, (1-benzyl-3-(benzyloxy)-1H-pyrazol-4-yl)(piperidin-1-yl)methanone also has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in certain assays. Additionally, (1-benzyl-3-(benzyloxy)-1H-pyrazol-4-yl)(piperidin-1-yl)methanone has not been extensively studied in vivo, so its effects in animal models are not fully understood.
Future Directions
There are several future directions for (1-benzyl-3-(benzyloxy)-1H-pyrazol-4-yl)(piperidin-1-yl)methanone research. One area of interest is the development of (1-benzyl-3-(benzyloxy)-1H-pyrazol-4-yl)(piperidin-1-yl)methanone derivatives with improved solubility and bioavailability. Another area of interest is the study of (1-benzyl-3-(benzyloxy)-1H-pyrazol-4-yl)(piperidin-1-yl)methanone in animal models of cancer and inflammation to better understand its effects in vivo. Additionally, the potential use of (1-benzyl-3-(benzyloxy)-1H-pyrazol-4-yl)(piperidin-1-yl)methanone as a neuroprotective agent in neurodegenerative diseases such as Alzheimer's and Parkinson's is an area of ongoing research. Overall, (1-benzyl-3-(benzyloxy)-1H-pyrazol-4-yl)(piperidin-1-yl)methanone has shown promise as a novel compound with potential therapeutic applications in various scientific research areas.
Synthesis Methods
The synthesis of (1-benzyl-3-(benzyloxy)-1H-pyrazol-4-yl)(piperidin-1-yl)methanone involves a multi-step process that includes the reaction of benzyl bromide with 4-hydroxy-1H-pyrazole, followed by the reaction of the resulting compound with piperidine and 1-benzyloxy-4-(hydroxymethyl)benzene. The final product is obtained through the removal of the benzyl and benzyloxy protecting groups. The synthesis method has been optimized to produce high yields of (1-benzyl-3-(benzyloxy)-1H-pyrazol-4-yl)(piperidin-1-yl)methanone with high purity.
properties
IUPAC Name |
(1-benzyl-3-phenylmethoxypyrazol-4-yl)-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2/c27-23(25-14-8-3-9-15-25)21-17-26(16-19-10-4-1-5-11-19)24-22(21)28-18-20-12-6-2-7-13-20/h1-2,4-7,10-13,17H,3,8-9,14-16,18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEGMPDLLBUIGNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CN(N=C2OCC3=CC=CC=C3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-benzyl-3-(benzyloxy)-1H-pyrazol-4-yl)(piperidin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-(tert-Butoxycarbonyl)-9-azabicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B2668529.png)



![N-(3-chloro-2-methylphenyl)-2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2668538.png)
![3-(1H-pyrazol-1-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2668539.png)
![7-Cyclohexyl-5-(2-hydroxyethylsulfanyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2668541.png)

![2-{[1-(Azepane-1-sulfonyl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2668545.png)

![(4Z)-4-(dimethylaminomethylidene)-2-[2-(1H-indol-3-yl)ethyl]isoquinoline-1,3-dione](/img/structure/B2668549.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[4-(2-fluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B2668551.png)